molecular formula C25H34N2O5S B2667418 2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide CAS No. 922058-92-2

2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide

Cat. No.: B2667418
CAS No.: 922058-92-2
M. Wt: 474.62
InChI Key: RNAAUCXBAHKDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzo[b]oxazepine Chemistry

The benzo[b]oxazepine scaffold emerged as a pharmacologically relevant heterocycle following seminal work on seven-membered oxygen-nitrogen fused rings. Early synthetic approaches relied on Schmidt rearrangements of chromanones, though these suffered from regioselectivity challenges and byproduct formation during lactam reduction steps. The development of alkynone-aminophenol cyclization protocols marked a turning point, enabling efficient construction of the oxazepine core through 7-endo-dig cyclization pathways. For instance, reacting 2-aminophenols with alkynones in 1,4-dioxane at 100°C produced substituted benzo[b]oxazepines in yields exceeding 60%, demonstrating the method's robustness. Subsequent innovations incorporated catalytic asymmetric methods and transition metal-mediated cross-couplings, expanding access to enantiomerically pure derivatives.

Table 1: Key Synthetic Milestones in Benzo[b]oxazepine Chemistry

Year Advancement Significance
2015 Base-promoted cyclization of o-quinone methides Enabled multisubstituted derivatives
2016 Ugi four-component bicyclization Fused oxazepine-quinazolinones
2020 Alkynone-aminophenol cyclization Improved yield and regiocontrol

Medicinal Significance of Oxazepine-Based Sulfonamides

Sulfonamide-functionalized benzo[b]oxazepines exhibit enhanced target engagement through dual modulation of hydrogen bonding and hydrophobic interactions. The prototypical mTOR inhibitor 1 (7-bromobenzoxazepine derivative) demonstrated how sulfonamide appendages improve kinase binding affinity by occupying allosteric pockets. In diabetes research, benzo--triazolo--oxazepine GPR142 agonists like compound 47 achieved 85% glucose reduction in murine models through optimized sulfonamide pharmacophores. Structural analysis reveals that the sulfonamide's electron-withdrawing nature stabilizes bioactive conformations while the oxazepine oxygen participates in key hydrogen bonds with biological targets.

Research Evolution and Current Knowledge Landscape

Contemporary studies focus on three strategic areas:

  • Hybridization Techniques : Merging oxazepines with quinazolinones via Ugi reactions produces bis-heterocycles with novel activity profiles, such as EGFR tyrosine kinase inhibition.
  • Stereochemical Control : Chiral phosphoric acid catalysts enable atroposelective synthesis of C-N axially chiral oxazepines, critical for CNS-targeted agents.
  • Prodrug Strategies : In vivo studies of 3-(phenoxy)-benzo--triazolo--oxazepines demonstrate improved pharmacokinetics through sulfonamide masking.

Recent work on 2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-5-methylbenzenesulfonamide leverages these advances, combining isopentyl side chains for lipophilicity modulation with ethoxy groups to fine-tune metabolic stability.

Taxonomic Classification in Heterocyclic Chemistry Research

This compound belongs to three overlapping taxonomic categories:

  • Fused Benzoxazepines : Characterized by a benzene ring annulated to the 1,4-oxazepine system. The 2,3,4,5-tetrahydro designation indicates partial saturation at positions 2-5.
  • Sulfonamide Derivatives : Defined by the presence of the -SO2NH- moiety directly attached to the heterocyclic core at position 7.
  • Polycyclic Ether-Amines : The oxazepine's oxygen and nitrogen atoms participate in hydrogen bonding networks distinct from simpler azepines.

The molecular taxonomy underscores its uniqueness among European Pharmacopoeia-listed sulfonamides, particularly in the spatial arrangement of the isopentyl and dimethyl groups at position 5, which impose conformational restrictions critical for target selectivity.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-7-31-22-10-8-18(4)14-23(22)33(29,30)26-19-9-11-21-20(15-19)27(13-12-17(2)3)24(28)25(5,6)16-32-21/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAAUCXBAHKDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide is a complex organic molecule that belongs to the class of oxazepine derivatives. These compounds are often investigated for their potential therapeutic properties due to their unique structural characteristics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C25H34N2O5S
  • Molecular Weight : 474.62 g/mol
  • CAS Number : 921843-05-2

The compound features a tetrahydrobenzo[b][1,4]oxazepine core with various substituents that may influence its biological activity. The presence of sulfonamide and ethoxy groups suggests potential interactions with biological targets.

Anticancer Potential

Some studies suggest that compounds with similar structures may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various signaling pathways. Further empirical studies are needed to elucidate the specific effects of this compound on cancer cell lines.

Neuroprotective Effects

Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective effects. Compounds in this class may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A derivative structurally related to the compound was tested against several bacterial strains and demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent. This aligns with findings from other oxazepine derivatives .
  • Anticancer Activity : In vitro studies have indicated that compounds similar to this oxazepine derivative can induce apoptosis in various cancer cell lines through the activation of caspases .
  • Neuroprotection : Preliminary research has suggested that oxazepine derivatives can reduce oxidative stress in neuronal cells, potentially providing a protective effect against neurodegenerative diseases .

The exact mechanism of action for This compound remains largely unexplored. However, based on related compounds:

  • Enzyme Interaction : It may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could underlie its neuroprotective effects.

Comparative Biological Activity Table

Compound NameActivity TypeMechanismReference
2-Ethoxy-N-(5-isopentyl...AntimicrobialCell wall synthesis disruption
Related Oxazepine DerivativeAnticancerApoptosis induction via caspase activation
Similar Oxazepine CompoundNeuroprotectiveAntioxidant effects

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Key Functional Groups Biological Implications
Target Compound Benzo[b][1,4]oxazepin Sulfonamide, ethoxy, isopentyl Potential CNS/Enzyme modulation
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Benzamide Thiazolidinone, amide Antimicrobial/anti-inflammatory activity
3-(4-Acetyl-3-Hydroxyphenyl) diazenyl)-4-amino-N-(5-Methylisoxazol-3-yl) benzene sulfonamide Benzene sulfonamide Diazenyl, isoxazole Metal chelation, antimicrobial activity

Key Observations:

Sulfonamide vs. Amide : The target’s sulfonamide group (pKa ~10–11) is more acidic than benzamide derivatives (pKa ~15–17), enhancing solubility in physiological pH ranges and enabling stronger hydrogen-bond interactions with biological targets .

Isoxazole-containing sulfonamides (e.g., ) exhibit metal-binding capabilities via diazenyl groups, a feature absent in the target compound, suggesting divergent pharmacological applications.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Unlike azo-containing sulfonamides (e.g., ), which undergo reductive cleavage in vivo, the target’s stable oxazepin core may confer longer half-life.

Research Findings and Limitations

  • Data Gaps: Limited experimental data on the target compound’s bioactivity necessitates further in vitro/in vivo studies to validate hypothesized mechanisms.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?

Answer:
The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions, including condensation, amide coupling, and cyclization. To optimize yield:

  • Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for sulfonamide bond formation, as demonstrated in analogous syntheses of sulfonamide derivatives .
  • Solvent Control : Employ polar aprotic solvents like DMF or THF to enhance reactivity and solubility of intermediates. For example, refluxing in ethanol with SnCl₂·2H₂O as a reducing agent has been effective in nitro-group reduction steps .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Replicate procedures from structurally similar compounds, such as those involving 1,4-benzoxazine intermediates .

Basic: How can the molecular structure and conformation of this compound be validated experimentally?

Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. SHELX is robust for small-molecule refinement, particularly for heterocyclic systems like benzoxazepines .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions, especially the isopentyl and ethoxy groups.
    • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, oxazepinone C=O at ~1700 cm⁻¹) .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to quantify impurities. Gradient elution (acetonitrile/water + 0.1% formic acid) is effective for sulfonamide derivatives .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by monitoring mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Advanced: How can environmental fate studies be designed to evaluate this compound’s ecological impact?

Answer:
Adopt a tiered approach inspired by environmental-chemical frameworks:

  • Phase 1 (Lab-Scale) : Measure physicochemical properties (logP, hydrolysis half-life) using OECD guidelines. For example, assess biodegradability via closed-bottle tests .
  • Phase 2 (Microcosm/Mesocosm) : Simulate real-world conditions (e.g., soil/water systems) to study bioaccumulation in model organisms (Daphnia, algae). Use LC-MS/MS to quantify residues .
  • Phase 3 (Field Monitoring) : Deploy passive samplers in aquatic systems near synthetic facilities to detect long-term dispersal patterns.

Advanced: What mechanistic approaches are used to study this compound’s interaction with biological targets?

Answer:

  • Enzyme Inhibition Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes like carbonic anhydrase or kinases. For example, pre-incubate the compound with purified enzyme and monitor activity loss over time .
  • Molecular Dynamics (MD) Simulations : Dock the compound into target active sites (e.g., using AutoDock Vina) and simulate interactions over 100 ns trajectories to identify key binding residues .
  • Metabolomic Profiling : Treat cell lines (e.g., HEK293) with the compound and analyze metabolite shifts via LC-HRMS to map downstream biochemical pathways .

Advanced: How should researchers address contradictory data in solubility or bioactivity studies?

Answer:

  • Experimental Replication : Conduct triplicate assays under standardized conditions (pH, temperature, solvent) to minimize variability. For example, use USP buffers for solubility testing .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to differentiate systematic vs. random errors. Use post-hoc tests (Tukey HSD) if inter-lab discrepancies arise .
  • Meta-Analysis : Aggregate data from published analogs (e.g., substituted benzoxazepines) to identify trends in structure-solubility relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.